molecular formula C18H27NO4 B2935561 1-(2,3,4-Trimethoxyphenyl)octahydroisoquinolin-4a(2H)-ol CAS No. 1164523-31-2

1-(2,3,4-Trimethoxyphenyl)octahydroisoquinolin-4a(2H)-ol

Cat. No.: B2935561
CAS No.: 1164523-31-2
M. Wt: 321.417
InChI Key: QDBBFORVWWODCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3,4-Trimethoxyphenyl)octahydroisoquinolin-4a(2H)-ol is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a trimethoxyphenyl group attached to an octahydroisoquinoline core, which is further functionalized with a hydroxyl group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity and could be studied for its effects on biological systems.

    Medicine: The compound could be investigated for potential therapeutic properties.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4-Trimethoxyphenyl)octahydroisoquinolin-4a(2H)-ol typically involves the following steps:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

    Introduction of the Trimethoxyphenyl Group: This step involves the use of a suitable reagent to introduce the trimethoxyphenyl group onto the isoquinoline core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4-Trimethoxyphenyl)octahydroisoquinolin-4a(2H)-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions such as nucleophilic aromatic substitution (NAS) can be employed.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield deoxygenated compounds.

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trimethoxyphenyl)octahydroisoquinolin-4a(2H)-ol would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3,4-Trimethoxyphenyl)isoquinoline: Lacks the octahydro and hydroxyl groups.

    1-(2,3,4-Trimethoxyphenyl)tetrahydroisoquinoline: Lacks the hydroxyl group and has fewer hydrogen atoms on the isoquinoline core.

Uniqueness

1-(2,3,4-Trimethoxyphenyl)octahydroisoquinolin-4a(2H)-ol is unique due to the presence of the octahydroisoquinoline core and the hydroxyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,3,4-trimethoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-21-14-8-7-12(16(22-2)17(14)23-3)15-13-6-4-5-9-18(13,20)10-11-19-15/h7-8,13,15,19-20H,4-6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBBFORVWWODCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3CCCCC3(CCN2)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.